molecular formula C35H46O19 B1459679 Crassifolioside CAS No. 120693-47-2

Crassifolioside

Cat. No. B1459679
CAS RN: 120693-47-2
M. Wt: 770.7 g/mol
InChI Key: IGQSSJMCEJLHAO-POHHJEECSA-N
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Description

Crassifolioside is a natural product derived from plant sources . It is a phenylethanoid glycoside with an empirical formula of C35H46O19 and a molecular weight of 770.73 .


Molecular Structure Analysis

The molecular structure of Crassifolioside is represented by the empirical formula C35H46O19 . The structure of Crassifolioside is described as β-(3′, 4′-dihydroxyphenyl)-ethyl-(2, 3-α-l-dirhamnosyl)-(4-O-caffeoyl)-β-d-glucopyranoside .


Physical And Chemical Properties Analysis

Crassifolioside has a boiling point of 1007.9±65.0 °C (Predicted), a density of 1.62±0.1 g/cm3 (Predicted), and a pKa of 9.31±0.10 (Predicted) . It is stored at -20°C .

Scientific Research Applications

Medicine

Cassifolioside has been studied for its potential medicinal applications due to its antioxidant properties. It has been isolated from plants like Ruellia tuberosa, which are used in traditional medicine for their anti-inflammatory and antiseptic properties . Research suggests that compounds like Cassifolioside may contribute to the pharmacological activities of these plants.

Biotechnology

Cassifolioside’s role in biotechnology is linked to its biological activities. It could be used in the development of bioactive materials or as a model compound for studying the interaction between natural products and biological systems .

Pharmacology

In pharmacology, Cassifolioside is of interest for its potential therapeutic effects. The compound’s antioxidant activity suggests it could be useful in developing treatments for diseases caused by oxidative stress .

Chemistry

Cassifolioside is significant in chemistry for its complex molecular structure. Its study can lead to a better understanding of phenylethanoid glycosides and their chemical properties, which is valuable for synthetic chemistry and the development of new compounds .

Food Science

Cassifolioside may have applications in food science as a natural antioxidant. Its inclusion in food packaging could potentially extend shelf life and reduce spoilage by combating oxidative damage .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O19/c1-14-24(42)26(44)28(46)33(49-14)53-31-30(52-23(41)8-5-16-3-6-18(37)20(39)11-16)22(13-36)51-35(48-10-9-17-4-7-19(38)21(40)12-17)32(31)54-34-29(47)27(45)25(43)15(2)50-34/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25-,26+,27+,28+,29+,30+,31-,32+,33-,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQSSJMCEJLHAO-POHHJEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cassifolioside

Q & A

Q1: What is crassifolioside and where is it found?

A1: Crassifolioside is a phenolic glycoside ester of caffeic acid. It has been isolated from the leaves of Plantago crassifolia [, ]. Other phenolic glycosides, including two novel compounds named nuomioside A and isonuomioside A, have also been found in this plant [].

Q2: What other phenolic glycosides are found alongside crassifolioside in Plantago crassifolia?

A2: While the exact profile of phenolic glycosides may vary, research has identified the presence of acteoside, isoacteoside, apigenin 7-O-beta-D-glucuronide, and its methyl ester, in addition to crassifolioside, within the leaves of Plantago crassifolia [].

Q3: Has the structure of crassifolioside been fully elucidated?

A3: While there are publications mentioning crassifolioside and its occurrence in Plantago crassifolia [, , ], detailed spectroscopic data and a full structural characterization have yet to be reported in the provided research excerpts.

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